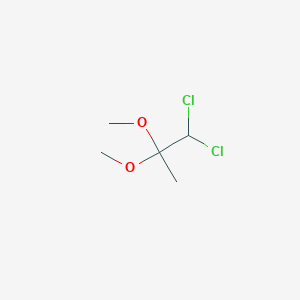

1,1-Dichloro-2,2-dimethoxypropane

説明

Structurally, it features two chlorine atoms on the first carbon and two methoxy groups on the second carbon of a propane backbone. Chlorinated ethers are often used as intermediates in synthesizing polymers, agrochemicals, or pharmaceuticals due to their reactivity and solubility properties.

特性

CAS番号 |

2718-42-5 |

|---|---|

分子式 |

C5H10Cl2O2 |

分子量 |

173.03 g/mol |

IUPAC名 |

1,1-dichloro-2,2-dimethoxypropane |

InChI |

InChI=1S/C5H10Cl2O2/c1-5(8-2,9-3)4(6)7/h4H,1-3H3 |

InChIキー |

SHTNYEVTKAFOPP-UHFFFAOYSA-N |

正規SMILES |

CC(C(Cl)Cl)(OC)OC |

製品の起源 |

United States |

準備方法

1,1-Dichloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of chlorine gas. The reaction is typically carried out at temperatures ranging from 20°C to 35°C, and the product is obtained through suction filtration and cooling . Another method involves the use of 2,3-dichloro-1-propene and anhydrous methanol in the presence of concentrated sulfuric acid . Industrial production methods often involve similar reaction conditions but on a larger scale to achieve higher yields and purity.

化学反応の分析

1,1-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products. Hydrolysis of the compound in the presence of water and an acid catalyst results in the formation of acetone and methanol . The compound is also known to react with water-sensitive reagents, making it useful in certain organic synthesis applications .

科学的研究の応用

1,1-Dichloro-2,2-dimethoxypropane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways. In medicine, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients. Industrially, it is used in the production of polymers, resins, and other chemical intermediates .

作用機序

The mechanism of action of 1,1-Dichloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The compound can also participate in electrophilic addition reactions, where the electron-rich methoxy groups react with electrophiles .

類似化合物との比較

Structural Isomers and Dichloropropane Derivatives

The structural isomer 1,3-dichloro-2,2-dimethoxypropane (CAS 6626-57-9) shares the same molecular formula but differs in chlorine placement. This isomer is documented as a specialty chemical with >95% purity, though specific applications remain undisclosed . In contrast, 1,2-dichloropropane (CAS 78-87-5), a non-oxygenated analog, is a volatile solvent used in industrial degreasing and pesticide formulations. Its higher volatility and lower polarity distinguish it from dimethoxy-substituted derivatives .

Table 1: Comparison of Dichloropropane Derivatives

Chlorinated Cyclopropanes and Aryl-Substituted Analogs

Gem-dichlorocyclopropanes (e.g., 1,1-dichloro-2,2-diarylcyclopropanes) exhibit antitumor activity, as seen in studies where specific derivatives inhibited cancer cell growth . These compounds differ from 1,1-dichloro-2,2-dimethoxypropane by replacing methoxy groups with aromatic rings, which enhance biological activity but reduce solubility.

Table 2: Dichlorocyclopropane vs. Dimethoxypropane Derivatives

Organochlorine Pesticides and Environmental Impact

While 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD/TDE) (CAS 72-54-8) and DDE are structurally distinct (aromatic chlorinated ethanes), they highlight the environmental persistence and toxicity of chlorinated hydrocarbons. DDD is a DDT metabolite linked to liver/kidney damage and carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。